(KDO)-lipid IVA
Beschreibung
Eigenschaften
Molekularformel |
C76H142N2O30P2 |
|---|---|
Molekulargewicht |
1625.9 g/mol |
IUPAC-Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1 |
InChI-Schlüssel |
GPNCBCJEDRRCDW-ACUQGRCXSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Immunopharmacological Applications
(KDO)-lipid IVA serves as an important immunomodulator, influencing host immune responses through interactions with Toll-like receptor 4 (TLR4). It exhibits both agonistic and antagonistic properties depending on the species context:
- Agonistic Role : In mouse models, (KDO)-lipid IVA acts as an agonist for TLR4-MD-2 complexes, stimulating immune responses. This property can be harnessed to develop adjuvants that enhance vaccine efficacy against various pathogens .
- Antagonistic Role : Conversely, in humans, (KDO)-lipid IVA functions as an antagonist to TLR4, potentially providing a therapeutic avenue for managing inflammatory diseases by modulating excessive immune responses .
Case Study: Vaccine Development
A study demonstrated that structurally modified (KDO)-lipid IVA could be utilized as a vaccine adjuvant, enhancing the immunogenicity of co-administered antigens. This approach has shown promise in preclinical trials targeting infectious diseases .
Antibiotic Development
The biosynthetic pathway of (KDO)-lipid IVA presents opportunities for antibiotic development. Key enzymes involved in its synthesis are potential targets for novel antibacterial agents:
- Targeting LpxK : LpxK is essential for the phosphorylation of lipid IVA, making it a prime target for inhibitors that could disrupt LPS biosynthesis and compromise bacterial viability .
- Inhibitor Design : Research has identified several small molecules that inhibit LpxK activity, leading to reduced virulence in pathogenic bacteria such as Pseudomonas aeruginosa .
Data Table: Enzyme Targets and Inhibitors
| Enzyme | Function | Potential Inhibitors |
|---|---|---|
| LpxK | Phosphorylates lipid IVA | Small molecule inhibitors |
| KdtA | Transfers KDO to lipid IVA | Competitive inhibitors |
| WaaA | Catalyzes KDO addition | Substrate analogs |
Understanding Bacterial Resistance
Research on (KDO)-lipid IVA is pivotal in understanding mechanisms of bacterial resistance to antibiotics. Variations in lipid A structures can influence bacterial survival under antibiotic pressure:
- Structural Modifications : Bacteria can modify their lipid A structures to evade detection by the host immune system and resist antimicrobial agents. Studies have shown that alterations in acyl chain length and phosphate modifications affect TLR4 recognition and subsequent immune activation .
Case Study: Resistance Mechanisms
A comparative analysis of lipid A structures across different Escherichia coli strains revealed that those with modified (KDO)-lipid IVA exhibited enhanced resistance to polymyxin B, an antibiotic targeting LPS .
Chemical Ecology and Host Interactions
Recent hypotheses suggest that (KDO)-lipid IVA mediates chemical interactions between bacteria and their hosts:
- Bacterial-Host Communication : The presence of lipid A variants influences host immune signaling pathways, thereby affecting microbial colonization and persistence within host environments .
Data Table: Host Responses to Lipid A Variants
| Lipid A Variant | Host Response | Mechanism |
|---|---|---|
| Lipid A | Strong activation | TLR4-mediated signaling |
| (KDO)-lipid IVA | Weaker activation | Antagonistic interaction |
Analyse Chemischer Reaktionen
(i) Kdo Transfer Reaction
KdtA sequentially transfers two Kdo residues to lipid IVA:
-
First Kdo unit: Attached via α(2→6) linkage to the non-reducing GlcN of lipid IVA .
-
Second Kdo unit: Added via α(2→4) linkage to the first Kdo .
Reaction :
(ii) Subsequent Acylation
(KDO)₂-lipid IVA undergoes lauroylation (C12:0) or myristoylation (C14:0) by acyltransferases LpxL and LpxM, forming mature Kdo₂-lipid A .
Structural and Stability Characteristics
-
Deprotonation : At pH 7.3, (KDO)-lipid IVA exists as a (5–)-charged species due to deprotonation of phosphates and carboxyl groups .
-
Thermodynamic stability : Maintains membrane integration via hydrophobic acyl chains (R-3-hydroxyacyl groups) .
Biological and Immunological Implications
-
TLR4 activation : (KDO)-lipid IVA acts as a weak agonist for mouse TLR4-MD-2 but an antagonist for human TLR4-MD-2 . Structural studies show species-specific interactions with TLR4 residues (e.g., K367*/R434* in mice) .
-
Antibiotic resistance : Modifications in (KDO)-lipid IVA acylation patterns (e.g., lauroylation) enhance bacterial resistance to hydrophobic antibiotics .
(i) In Vitro Assays
-
Radiolabeling : Using ³²P-labeled lipid X, researchers traced the conversion of lipid IVA to (KDO)₂-lipid IVA in E. coli extracts .
-
Kinetic analysis : KdtA exhibits a specific activity of 0.8 nmol/min/mg for Kdo₂-lipid IVA synthesis .
(ii) Genetic Studies
-
Chimeric enzymes : Hybrid KdtA proteins (N-terminal from E. coli, C-terminal from Haemophilus) revealed that the N-terminal domain determines mono- vs. bifunctional Kdo transfer .
Key Data Table
Vorbereitungsmethoden
Enzymatic Synthesis via the Raetz Pathway
The Raetz pathway, conserved in Escherichia coli and other Gram-negative bacteria, is the primary route for (KDO)-lipid IVA biosynthesis. Key enzymatic steps include:
Cytoplasmic Assembly of Lipid IVA
- LpxA : Transfers (R)-3-hydroxymyristoyl chains from acyl carrier protein (ACP) to UDP-GlcNAc.
- LpxC : Catalyzes the deacetylation of UDP-3-O-(3-hydroxyacyl)-GlcNAc, the committed step.
- LpxD : Adds a second (R)-3-hydroxymyristoyl group to form UDP-2,3-diacyl-GlcN.
- LpxH/LpxB : Hydrolyzes UDP-2,3-diacyl-GlcN to lipid X, which condenses with another UDP-2,3-diacyl-GlcN to form a tetra-acylated disaccharide-1-phosphate.
- LpxK : Phosphorylates the 4′-position to generate lipid IVA.
Kdo Transfer by KdtA (WaaA)
- Substrate Specificity : KdtA transfers Kdo residues from CMP-Kdo to lipid IVA. In E. coli, two Kdo residues are added, but monofunctional KdtA variants (e.g., Haemophilus influenzae) yield (KDO)-lipid IVA.
- Reaction Conditions :
- Yield : 60–80% conversion efficiency when using purified KdtA.
Table 1: Enzymatic Synthesis Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Lipid IVA substrate | 20 μM | |
| CMP-Kdo | 1 mM | |
| Triton X-100 | 0.1% (w/v) | |
| Temperature | 30°C | |
| Enzyme | KdtA (mono- or bifunctional) |
Chemical Synthesis of (KDO)-Lipid IVA
Chemical approaches are employed when enzymatic methods are impractical or for producing analogs.
Extraction and Purification from Bacterial Mutants
(KDO)-lipid IVA accumulates in bacterial strains with disrupted LPS biosynthesis pathways.
Strain Selection
Extraction Protocol
- Cell Culture : Grow cells in LB broth at 30°C to OD₆₀₀ = 0.8–1.0.
- Harvesting : Centrifuge at 4,000 × g for 20 min.
- Lipid Extraction :
- Purification :
Table 2: Extraction Yields from Bacterial Mutants
| Strain | Yield (mg/g dry weight) | Purity (%) | Source |
|---|---|---|---|
| CMR300/pHiKdtA | 12.5 ± 1.2 | 95 | |
| JW3595 | 8.7 ± 0.9 | 88 |
Analytical Validation of (KDO)-Lipid IVA
Mass Spectrometry
Applications and Limitations
Immunological Studies
Q & A
Q. What are the enzymatic and genetic determinants of KDO attachment to Lipid IVA in Gram-negative bacteria?
The biosynthesis of KDO-Lipid IVA involves two sequential KDO transfers catalyzed by KDO transferase (encoded by kdtA/waaA). The first KDO is attached to Lipid IVA's non-reducing glucosamine (C-6´), followed by a second KDO linked to the first KDO's C-4-OH. This process requires CMP-KDO, synthesized via kdsA (8-phosphate-KDO synthase) and kdsB (CMP-KDO synthase). Mutations in these genes disrupt core oligosaccharide assembly, impacting bacterial viability .
Q. How is Lipid IVA structurally modified to form mature Lipid A?
After KDO attachment, Lipid IVA undergoes acylation by htrB (LpxL) and msbB (LpxM), which add C12 and C14 fatty acids to the C-2´ and C-3´ positions, respectively. These steps are critical for forming the hydrophobic anchor of lipopolysaccharides (LPS). Genetic knockout studies reveal that msbB mutants accumulate under-acylated Lipid IVA, impairing membrane integrity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Lipid IVA's species-specific TLR4 immunomodulatory activity?
Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to structural differences in MD-2 co-receptor residues (e.g., murine MD-2 residues 57, 61, and 122). Methodological approaches include:
- Crystallography : Structural studies of murine TLR4/MD-2/Lipid IVA complexes highlight hydrophobic pocket variations .
- In vitro assays: Use species-specific immune cells (e.g., THP-1 monocytes for human responses) to quantify cytokine secretion (e.g., IL-6, TNF-α) under controlled LPS/Lipid IVA co-stimulation .
Q. What strategies enable the tunable enzymatic synthesis of Lipid IVA analogs for structure-activity studies?
A cell-free, modular system using 19 purified E. coli enzymes (e.g., LpxA, LpxC, LpxD) allows precise control over acyl chain length and phosphorylation. Key steps:
- Substrate swapping : Replace E. coli LpxA/D with homologs from Pseudomonas aeruginosa to incorporate C10/C12 hydroxyacyl chains .
- LC-ESI-MS validation : Confirm product purity and identify side reactions (e.g., unexpected C14 incorporation by P. aeruginosa LpxD) .
- Activity profiling : Test analogs in THP-1 cells for TLR4 antagonism/agonism via IL-6 ELISA (Figure 4 in ).
Q. What experimental challenges arise in analyzing Lipid IVA biosynthesis kinetics, and how are they addressed?
Challenges include enzyme promiscuity and intermediate instability. Solutions involve:
- Continuous UV assays : Monitor NADPH consumption by FabG/FabI to quantify acyl carrier protein (ACP) elongation rates .
- Radiolabeled substrates : Track [49-32P]-Lipid IVA modifications in membrane extracts (e.g., Rhizobium leguminosarum glycosylation assays) .
- Mutagenesis : Use waa (rfa) gene mutants to isolate biosynthetic intermediates .
Methodological Recommendations
- Genetic engineering : Employ E. coli strains with msbB or htrB knockouts to study under-acylated Lipid IVA .
- Chromatography : Use mixed-mode (anion exchange/normal phase) columns to separate Lipid IVA analogs from LPS contaminants .
- Data interpretation : Cross-reference species-specific activity data with MD-2 structural models to avoid misclassification of immunomodulatory effects .
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